molecular formula C18H18N4OS B2809660 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea CAS No. 2034463-96-0

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea

Cat. No.: B2809660
CAS No.: 2034463-96-0
M. Wt: 338.43
InChI Key: BUEZSBYTMOZYHN-UHFFFAOYSA-N
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Description

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea is a urea derivative featuring a tetrahydroimidazo[1,2-a]pyridine core fused to a phenyl ring at the 2-position and a thiophen-2-yl substituent at the terminal urea nitrogen. This structure combines a bicyclic heteroaromatic system with a thiophene moiety, which may confer unique electronic, steric, and pharmacophoric properties.

Properties

IUPAC Name

1-[2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]-3-thiophen-2-ylurea
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N4OS/c23-18(21-17-9-5-11-24-17)20-14-7-2-1-6-13(14)15-12-22-10-4-3-8-16(22)19-15/h1-2,5-7,9,11-12H,3-4,8,10H2,(H2,20,21,23)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BUEZSBYTMOZYHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN2C=C(N=C2C1)C3=CC=CC=C3NC(=O)NC4=CC=CS4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea typically involves multi-step organic reactions. One common synthetic route includes the following steps:

Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of scalable reaction conditions.

Chemical Reactions Analysis

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea can undergo various chemical reactions, including:

Scientific Research Applications

1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea has several scientific research applications:

Mechanism of Action

The mechanism of action of 1-(2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)-3-(thiophen-2-yl)urea involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazo[1,2-a]pyridine core is known to interact with various biological targets, potentially inhibiting or modulating their activity. The thiophene ring and urea linkage may also contribute to the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Structural Analogues with Imidazo[1,2-a]pyridine and Urea/Thiourea Moieties

1-[1-(2,4-Dichlorophenyl)ethyl]-3-[2-(imidazo[1,2-a]pyridin-2-yl)ethyl]urea

  • Structure : Contains a dichlorophenyl-ethyl chain and an imidazo[1,2-a]pyridin-2-yl-ethyl group linked via urea.
  • Key Differences: Replaces the tetrahydroimidazo[1,2-a]pyridine and thiophene moieties with a non-saturated imidazopyridine ring and dichlorophenyl substituents.

2-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanamine

  • Structure : A primary amine derivative with a tetrahydroimidazo[1,2-a]pyridin-2-yl group.
  • Key Differences : Lacks the urea and thiophene components but serves as a precursor for synthesizing urea derivatives.
  • Significance : Highlights the importance of the tetrahydroimidazo[1,2-a]pyridine core in modulating basicity and reactivity for further functionalization .
Derivatives with Thiazolidinone or Diazetidinone Cores

2.2.1. 2-(2-Nitrophenyl)-3-(4-(3-(phenylamino)imidazo[1,2-a]pyridin-2-yl)phenyl)thiazolidin-4-one (C8)

  • Structure: Features a thiazolidin-4-one ring instead of urea, with nitro and phenylamino substituents.
  • Significance: Demonstrates how replacing urea with a thiazolidinone can shift biological activity toward antioxidant or anti-inflammatory pathways .

2.2.2. 1-(3-Ethylsulfonyl-5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)ethanone Derivatives

  • Structure : Includes an ethylsulfonyl group on the tetrahydroimidazo[1,2-a]pyridine core.
  • Key Differences : Sulfonyl groups enhance electron-withdrawing effects and metabolic stability compared to thiophene.
  • Significance : Bromination and subsequent derivatization (e.g., compound 1.13 in ) illustrate the synthetic versatility of the core for generating analogs with improved pharmacokinetic profiles .
Thiophene-Containing Urea Derivatives

Urea Derivatives with Tetrahydrobenzo[b]thiophene Cores

  • Structure: Examples include 1-(3-Cyano-4,5,6,7-tetrahydrobenzo[b]thiophene-2-yl)-2-hydrazono-3-benzoyl urea (7a).
  • Key Differences : Replaces the imidazo[1,2-a]pyridine with a tetrahydrobenzo[b]thiophene system.
  • Significance: The benzo[b]thiophene core may offer distinct π-stacking interactions, while the cyano group modulates electronic properties .
Tetrahydroimidazo[1,2-a]pyridine Esters and Nitriles

2.4.1. Diethyl 8-cyano-7-(4-nitrophenyl)-2-oxo-3-phenethyl-1,2,3,7-tetrahydroimidazo[1,2-a]pyridine-5,6-dicarboxylate (1l)

  • Structure : Contains ester and nitrophenyl groups on the tetrahydroimidazo[1,2-a]pyridine core.
  • Key Differences: Lacks the urea-thiophene linkage but includes ester and cyano groups for polarity modulation.
  • Significance : High-resolution mass spectrometry (HRMS) and NMR data () validate the structural integrity of such derivatives, emphasizing their utility in structure-activity relationship (SAR) studies .

Q & A

Advanced Research Question

  • Thiophene modifications : Replacing the thiophene with furan or pyridine alters electronic properties (e.g., reduced π-stacking ability) and impacts receptor binding. Computational tools like density functional theory (DFT) predict charge distribution and frontier molecular orbitals to guide substitutions .
  • Tetrahydroimidazo[1,2-a]pyridine substitutions : Adding electron-withdrawing groups (e.g., -NO₂) at the phenyl ring enhances enzyme inhibition (e.g., kinase targets) by increasing electrophilicity. Molecular docking (AutoDock Vina) and MD simulations assess binding affinity and stability in protein pockets .

What strategies can resolve contradictions in bioassay data between in vitro enzyme inhibition studies and cellular efficacy models for this compound?

Advanced Research Question
Discrepancies often arise from:

  • Membrane permeability : Use PAMPA assays to evaluate cellular uptake. Poor permeability may necessitate prodrug strategies (e.g., esterification of polar groups) .
  • Metabolic stability : Perform microsomal incubation assays (e.g., human liver microsomes) to identify rapid degradation pathways. Co-administration with CYP450 inhibitors (e.g., ketoconazole) can clarify metabolic liabilities .
  • Off-target effects : Kinase profiling panels (e.g., Eurofins KinaseScan™) differentiate selective vs. promiscuous inhibition.

How does the compound's stability vary under different pH and oxidative conditions, and what analytical methods are recommended for degradation pathway analysis?

Advanced Research Question

  • pH stability : Conduct forced degradation studies in buffers (pH 1–13) at 37°C. The urea bond is prone to hydrolysis under acidic (pH <3) or basic (pH >10) conditions, detected via HPLC-UV (retention time shifts) or LC-MS/MS (degradant mass identification) .
  • Oxidative stress : Exposure to H₂O₂ (3% v/v) generates sulfoxide derivatives at the thiophene ring, monitored by ¹H NMR (δ 2.8–3.2 ppm for S=O adjacent protons) .

What are the best practices for designing dose-response experiments to evaluate the compound's therapeutic index in preclinical models?

Advanced Research Question

  • In vitro : Use sigmoidal curve fitting (GraphPad Prism) to calculate IC₅₀ values across 8–12 concentrations. Include positive controls (e.g., staurosporine for kinases) .
  • In vivo : Apply the Hill equation to model efficacy (ED₅₀) vs. toxicity (LD₅₀) in rodent models. Monitor biomarkers (e.g., serum ALT/AST for hepatotoxicity) and employ allometric scaling to extrapolate human-equivalent doses .

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